2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole
Description
The compound 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole features a 1,3-oxazole core substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a piperazinylmethyl moiety. The piperazine ring is further modified by a sulfonylated (E)-styryl group (C₆H₅-CH=CH-SO₂-).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-19-8-9-23(20(2)16-19)24-25-22(18-30-24)17-26-11-13-27(14-12-26)31(28,29)15-10-21-6-4-3-5-7-21/h3-10,15-16,18H,11-14,17H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOTSAAQPDRRJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole exhibits significant biological activity that has been the focus of various studies. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
- IUPAC Name : this compound
This compound features a complex arrangement that includes a piperazine ring and an oxazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Studies have demonstrated that oxazole derivatives possess notable antimicrobial properties . For instance, a review highlighted that various oxazole compounds exhibited antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli . The specific compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that compounds containing oxazole rings can exhibit anticancer activity . In vitro studies have reported that similar derivatives inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression . The presence of the sulfonylpiperazine group may enhance this activity by facilitating better interaction with cellular targets.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to interfere with bacterial protein synthesis, leading to cell death.
- Disruption of Cell Membrane Integrity : Some derivatives cause permeability changes in microbial membranes.
- Apoptosis Induction in Cancer Cells : By activating apoptotic pathways, these compounds can selectively induce cell death in malignant cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Staphylococcus aureus Inhibition : A study on oxazole derivatives reported significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
- Anticancer Efficacy : In vitro tests on human cancer cell lines showed that certain oxazole derivatives reduced viability by over 70% at concentrations of 10 µM within 48 hours .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Insights
Core Heterocycle Differences: 1,3-Oxazole (target compound) vs. 1,3-thiazole (): Thiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, whereas oxazoles may offer better π-π stacking in receptor binding .
Substituent Effects :
- Sulfonamide vs. Hydrazine : The target’s sulfonamide group enhances hydrogen-bonding capacity compared to the hydrazine in , which may improve kinase inhibitory activity .
- Dimethylphenyl vs. Methoxyphenyl : The dimethylphenyl group (target) increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxyphenyl () introduces metabolic liability via demethylation .
Piperazine Modifications :
- Styryl Sulfonyl (target) vs. Benzodioxin Sulfonyl (): The styryl group’s conjugated double bond may enhance fluorescence properties for imaging applications, while benzodioxin sulfonyl groups improve electron-withdrawing effects for CNS drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
